1-Bromo-2-ethyl-3-methoxybenzene
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Overview
Description
1-Bromo-2-ethyl-3-methoxybenzene is an organic compound with the molecular formula C9H11BrO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethyl-3-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-ethyl-3-methoxytoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-ethyl-3-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed:
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation reactions can produce carboxylic acids or aldehydes.
- Reduction reactions typically yield hydrocarbons.
Scientific Research Applications
1-Bromo-2-ethyl-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-2-ethyl-3-methoxybenzene exerts its effects depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the bromine atom acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. The molecular targets and pathways involved would vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
- 1-Bromo-3-ethyl-2-methoxybenzene
- 2-Bromoanisole
- 1-Bromo-2-ethylbenzene
Comparison: 1-Bromo-2-ethyl-3-methoxybenzene is unique due to the specific positioning of its substituents, which affects its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
1-bromo-2-ethyl-3-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-3-7-8(10)5-4-6-9(7)11-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQXOXAULNHMPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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